molecular formula C11H20N2O2 B2993812 5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one CAS No. 2034429-39-3

5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one

Cat. No. B2993812
CAS RN: 2034429-39-3
M. Wt: 212.293
InChI Key: AUDLZLPAPMTPBQ-UHFFFAOYSA-N
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Description

The compound “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” is a derivative of pyrrolidone . Pyrrolidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

The synthesis of piperidone derivatives, such as “this compound”, often involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The synthesis process usually involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidone ring and a hydroxypiperidinyl group . The introduction of the 4-hydroxy piperidine and 4-methyl piperidine rings may contribute to its efficacy .


Chemical Reactions Analysis

Piperidones, including “this compound”, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

Scientific Research Applications

Novel Synthetic Routes

Researchers have explored novel synthetic approaches for the preparation of potentially biologically active compounds using derivatives of 5-Hydroxypiperidin-2-one. Vink et al. (2003) detailed an enantioselective biocatalytic method towards its synthesis, demonstrating the versatility of this compound as a building block by achieving reductive amination of nitriles to form N,N-acetals and N-alkylated derivatives in a single step from cyanohydrin intermediates (Vink et al., 2003).

Biotransformation Studies

The biotransformation of aminopyrrolidine to aminopiperidine during metabolism has been investigated, revealing the complex enzymatic interactions involved in the metabolic pathways of related compounds. Chen et al. (2011) elucidated the mechanism involving hydroxylation and opening of the pyrrolidine ring, leading to significant insights into the metabolism of pharmaceuticals containing similar structures (Chen et al., 2011).

Synthesis of Bioactive Molecules

Derivatives of 5-Hydroxypiperidin-2-one serve as starting materials for synthesizing bioactive molecules. Herdeis and Heller (1997) demonstrated a synthesis route for (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid, showcasing the compound's utility in creating complex molecules (Herdeis & Heller, 1997).

Chemical Structure and Receptor Affinity

The chemical structure of derivatives significantly influences their affinity for biological receptors, offering potential therapeutic applications. Abramson et al. (1974) investigated the affinity of various piperidinium derivatives for acetylcholine receptors, providing a foundation for developing targeted therapies (Abramson et al., 1974).

Pharmacological Applications

The compound and its derivatives have been evaluated for their pharmacological properties, including potential anxiolytic and antidepressant activities. Hudzik et al. (2003) profiled AR-A000002, a novel 5-HT1B antagonist containing a related structure, highlighting its therapeutic potential (Hudzik et al., 2003).

Future Directions

The future directions for “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” could involve further exploration of its potential as an anti-cervical cancer agent and its ability to reverse cisplatin-resistant activity in cervical cancer . Additionally, the development of anticancer drugs with high specificity and low toxicity is a research hotspot , and “this compound” could be a part of this research direction.

properties

IUPAC Name

5-[(4-hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-12-9(2-3-11(12)15)8-13-6-4-10(14)5-7-13/h9-10,14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDLZLPAPMTPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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